1-(cyclopropanesulfonyl)-N-(2-oxo-2H-chromen-3-yl)azetidine-3-carboxamide
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Description
1-(cyclopropanesulfonyl)-N-(2-oxo-2H-chromen-3-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C16H16N2O5S and its molecular weight is 348.37. The purity is usually 95%.
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Scientific Research Applications
Cholinesterase Inhibitors as Pretreatment for Organophosphate Exposure
Organophosphorus compounds (OPCs) represent a significant health hazard due to their inhibition of acetylcholinesterase (AChE). The administration of reversible AChE inhibitors before OPC exposure can afford better protection against OPCs. Studies comparing the prophylactic efficacy of known AChE inhibitors against a range of OPCs found that compounds like the experimental oxime K-27 showed promising broad-spectrum prophylactic properties, potentially related to their AChE reactivating activity rather than their AChE inhibition (Lorke & Petroianu, 2018).
Antibacterial Activity of Aryl Sulfonamides
Aryl sulfonamides containing thiophene and chromene moieties have been reviewed for their promising antibacterial activity. These compounds, found in nature and crucial for life, exhibit pharmacological activities against pathogenic microbes. The synthesis and development of these compounds as potential antibacterial agents are of high interest in medicinal and industrial chemistry (Rathore et al., 2021).
Synthesis of N-Heterocycles via Sulfinimines
Chiral sulfinamides are significant in the stereoselective synthesis of amines and their derivatives, with tert-butanesulfinamide being extensively used for asymmetric N-heterocycle synthesis. This methodology provides access to structurally diverse compounds that are crucial in natural products and therapeutic applications (Philip et al., 2020).
Microbial Degradation of Polyfluoroalkyl Chemicals
The environmental biodegradability of polyfluoroalkyl chemicals, which can result in persistent and toxic perfluoroalkyl acids, is of concern. Investigating important precursors and their microbial degradation pathways is essential for evaluating their environmental fate and effects, highlighting the need for further studies on biodegradation, monitoring, and ecotoxicological assessment (Liu & Avendaño, 2013).
Properties
IUPAC Name |
1-cyclopropylsulfonyl-N-(2-oxochromen-3-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c19-15(11-8-18(9-11)24(21,22)12-5-6-12)17-13-7-10-3-1-2-4-14(10)23-16(13)20/h1-4,7,11-12H,5-6,8-9H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQYLDLBTLYYUCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CC(C2)C(=O)NC3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.